Methyl 2-[(5-carbamoylthiophen-3-yl)sulfonyl-methylamino]benzoate
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Overview
Description
Methyl 2-[(5-carbamoylthiophen-3-yl)sulfonyl-methylamino]benzoate is a complex organic compound with a unique structure that includes a thiophene ring, a sulfonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(5-carbamoylthiophen-3-yl)sulfonyl-methylamino]benzoate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: Sulfonylation reactions are carried out using sulfonyl chlorides in the presence of a base.
Coupling with Benzoate Ester: The final step involves coupling the sulfonylated thiophene with a benzoate ester using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-carbamoylthiophen-3-yl)sulfonyl-methylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can yield thiols or sulfides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoate ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve Lewis acids like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Methyl 2-[(5-carbamoylthiophen-3-yl)sulfonyl-methylamino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(5-carbamoylthiophen-3-yl)sulfonyl-methylamino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tribenuron-methyl: A sulfonylurea herbicide with a similar sulfonyl group.
Methyl 2-(methylamino)benzoate: A compound with a similar benzoate ester but lacking the thiophene and sulfonyl groups.
Uniqueness
Methyl 2-[(5-carbamoylthiophen-3-yl)sulfonyl-methylamino]benzoate is unique due to the presence of the thiophene ring and the sulfonyl group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[(5-carbamoylthiophen-3-yl)sulfonyl-methylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2/c1-16(11-6-4-3-5-10(11)14(18)21-2)23(19,20)9-7-12(13(15)17)22-8-9/h3-8H,1-2H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDRZACIHNWKER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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